2-(4-Fluoro-3-methylphenoxy)ethan-1-amine
CAS No.: 883532-18-1
VCID: VC2733136
Molecular Formula: C9H12FNO
Molecular Weight: 169.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Fluoro-3-methylphenoxy)ethan-1-amine is a chemical compound that belongs to the class of aryl ethers. It features a fluoro and methyl group attached to a phenoxy ring, which is further connected to an ethanamine chain. This compound has garnered attention in various scientific fields, particularly for its potential applications in organic synthesis and medicinal chemistry. Synthesis MethodsThe synthesis of 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine typically involves a two-step process:
Chemical Reactions and Mechanisms2-(4-Fluoro-3-methylphenoxy)ethan-1-amine can participate in various chemical reactions, such as oxidation and reduction. The specific products formed depend on the reagents and conditions used. For instance, oxidation may yield quinones, while reduction can lead to alcohols or amines. Biological Activity and ApplicationsThe compound's mechanism of action involves interaction with biological targets, such as enzymes or receptors, which can modulate their activity and lead to various biological effects. It may inhibit certain enzymes involved in metabolic pathways, influencing cellular processes. Research Findings and Future DirectionsWhile specific physical properties like density, boiling point, and melting point are not readily available, research suggests that compounds with similar structures have potential applications in medicinal chemistry. Further studies are needed to fully explore the biological activity and potential therapeutic uses of 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine. |
---|---|
CAS No. | 883532-18-1 |
Product Name | 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine |
Molecular Formula | C9H12FNO |
Molecular Weight | 169.2 g/mol |
IUPAC Name | 2-(4-fluoro-3-methylphenoxy)ethanamine |
Standard InChI | InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
Standard InChIKey | UUKAKMVBEGNMHV-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OCCN)F |
Canonical SMILES | CC1=C(C=CC(=C1)OCCN)F |
PubChem Compound | 80502424 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume